(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid
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Overview
Description
(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid typically involves the introduction of the Boc group into an azetidine derivative. One common method is the reaction of azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the azetidine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present on the azetidine ring.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc group serves as a protecting group for the amine functionality.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .
Scientific Research Applications
(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[[(tert-butoxy)carbonyl]amino]-3-mercaptopropionic acid, methyl ester, disulfide: This compound also features a Boc group and is used in similar applications.
tert-butoxycarbonyl group: The Boc group itself is a common protecting group used in organic synthesis.
Uniqueness
(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the azetidine ring. This combination of features makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring precise control over molecular structure .
Properties
Molecular Formula |
C10H17NO4 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
InChI Key |
CWCHGLNUHDOFHF-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(C1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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